molecular formula C16H20N2O4S B2972005 N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide CAS No. 452299-82-0

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide

Cat. No.: B2972005
CAS No.: 452299-82-0
M. Wt: 336.41
InChI Key: YFLVNHDLCWUDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide (CAS: 452299-82-0) is a benzoisothiazol-3(2H)-one derivative characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazole core linked to an N-cyclohexyl-N-methylacetamide group. This compound belongs to the class of sultams (cyclic sulfonamides), which are known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-17(12-7-3-2-4-8-12)15(19)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVNHDLCWUDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with 2-chlorobenzothiazole to form N-cyclohexyl-2-benzothiazolamine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl and acetamide groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares a common benzoisothiazol-3(2H)-one scaffold with several analogs, differing primarily in the substituents on the acetamide nitrogen and ester/amide side chains. Key analogs include:

Compound Name Substituents on Acetamide Nitrogen Key Structural Features Reference
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetate (3b) Ethyl ester Ester side chain; moderate lipophilicity
N-(2-ethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 2-Ethylphenyl Aromatic substitution; enhanced π-stacking
N-(4-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide 4-Hydroxyphenyl Polar hydroxyl group; improved solubility
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate Methyl ester + hydroxyl group Planar isothiazolinone ring; hydrogen bonding

Key Observations :

  • The benzoisothiazol-3(2H)-one core is planar across analogs, with consistent S–N bond lengths (~1.65 Å), suggesting stable electronic configurations .
  • Substituents on the acetamide nitrogen (e.g., cyclohexyl, aromatic, or ester groups) critically influence solubility, binding affinity, and bioactivity.
Anti-Inflammatory Activity
  • Target Compound: Not directly tested in provided evidence, but analogs with bulky N-substituents (e.g., 3d,f) showed high binding affinity to COX-1 (Gibbs free energy: -8.5 to -9.2 kcal/mol), surpassing aspirin (ASA: -6.3 kcal/mol) .
  • N-(2-ethylphenyl) analog : Demonstrated moderate anti-inflammatory activity via TNF-α inhibition (IC₅₀ ~12 μM) .
  • Ethyl ester (3b) : Exhibited excellent IL-6 suppression (75% inhibition at 50 μM) .
Anticancer Activity
  • N-(4-hydroxyphenyl) analog : Moderate activity (IC₅₀: 25 μM), likely due to reduced cell permeability from the polar hydroxyl group .
Antimicrobial Activity
  • N-(2-chlorobenzyl) analog : Broad-spectrum antibacterial activity (MIC: 4–8 μg/mL against S. aureus and E. coli) due to halogen-enhanced membrane disruption .
  • Target Compound : Expected to exhibit enhanced Gram-positive activity due to cyclohexyl group’s hydrophobicity, though data is lacking.

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies reveal:

  • Target Compound : Predicted to have a low energy gap (ΔE ~7.5–8.0 eV) similar to 3f , favoring electron donation and redox-mediated bioactivity .
  • Ethyl ester (3b) : Higher dipole moment (5.2 Debye) than cyclohexyl derivatives, correlating with improved aqueous solubility .

Molecular Docking Insights

  • COX-1 Binding : Esters (e.g., 3d,f ) and nitriles form hydrogen bonds with Arg120 and Tyr355, while the target compound’s cyclohexyl group may occupy a hydrophobic pocket near Val349 .
  • Antioxidant Mechanism: Nitrile analogs (e.g., 2) stabilize radicals via conjugation with the sulfonyl group, a feature less pronounced in acetamide derivatives .

Biological Activity

N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylacetamide is a compound of interest due to its potential biological activity. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈N₂O₃S
  • CAS Number : Not available in the provided data.

Structural Features

The compound features a cyclohexyl group and a benzothiazole derivative, which are known for their biological activities. The presence of the dioxido and oxo groups may contribute to its reactivity and interactions with biological targets.

The biological activity of this compound can be attributed to its potential role as an inhibitor or modulator of various enzymatic pathways.

Antitumor Activity

Research indicates that compounds similar to this one exhibit antitumor properties through mechanisms such as alkylation of DNA, leading to apoptosis in cancer cells. For instance, studies on related isothiazole compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that N-cyclohexyl derivatives may also possess similar properties .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity against human cancer cell lines. The specific activity of N-cyclohexyl derivatives remains to be fully characterized but suggests potential for therapeutic applications in oncology .
  • Animal Models : Preliminary studies using animal models have indicated that compounds with similar structures can enhance the efficacy of existing chemotherapeutic agents while reducing side effects. This dual effect is crucial for improving patient outcomes in cancer therapy .

Data Table: Biological Activity Overview

Study Type Findings Reference
In VitroSignificant cytotoxicity against cancer cell lines
Animal ModelsEnhanced efficacy of chemotherapeutics
MechanisticPotential DNA alkylation leading to apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.